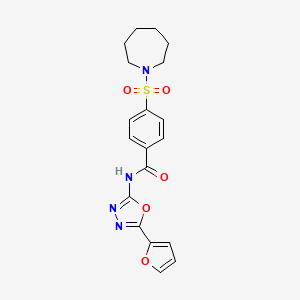

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, featuring a benzamide core substituted with an azepane sulfonyl group at the 4-position and a furan-2-yl moiety on the 1,3,4-oxadiazole ring. For instance, compounds like LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrate antifungal activity via thioredoxin reductase inhibition . The azepane sulfonyl group likely enhances solubility and binding interactions compared to simpler sulfonamides .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOZXSZHJNCPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid or its derivative.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

Formation of the sulfonylbenzamide: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Attachment of the azepane ring: The azepane ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other derivatives.

Reduction: The oxadiazole ring can be reduced under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines or other reduced products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:

Inhibition of enzymes: By binding to the active site of an enzyme and preventing its normal function.

Interaction with receptors: By binding to a receptor and modulating its activity.

Disruption of cellular processes: By interfering with key cellular pathways or structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural variations among analogs include:

- Sulfonyl/Sulfamoyl Groups : Azepane sulfonyl (target compound), cyclohexyl-ethyl sulfamoyl (LMM11), benzyl-methyl sulfamoyl (LMM5) .

- Benzamide Substituents : Halogens (Br, Cl), alkyl/alkoxy groups (isopropoxy, methyl), or trifluoromethyl groups .

- Oxadiazole Substituents : Furan-2-yl, thiophen-2-yl, or substituted phenyl groups .

Table 1: Structural Comparison of Selected Analogs

Key Research Findings and Implications

Role of Sulfonyl Groups : Azepane sulfonyl derivatives may offer improved pharmacokinetic profiles over smaller sulfonamides due to enhanced solubility and target affinity .

Substituent Effects :

- Electron-withdrawing groups (Br, Cl) increase metabolic stability but may reduce yields.

- Furan/thiophen substituents enhance π-π stacking in enzyme active sites .

Therapeutic Potential: The combination of azepane sulfonyl and furan-oxadiazole moieties positions the target compound as a candidate for antifungal or anticancer drug development, pending further validation.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonylbenzamides and features a unique combination of functional groups that may confer distinct pharmacological properties. Research has indicated its potential as a bioactive compound, particularly in the fields of neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 437.53 g/mol. The compound includes an azepane ring, a furan moiety, and an oxadiazole structure, which are significant for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal enzymatic functions.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Cellular Process Disruption : The compound might interfere with key cellular processes or structures, leading to altered cell function or death.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the potential of 1,3,4-oxadiazol derivatives in inhibiting monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Compounds similar to this compound have shown significant MAO-B inhibition with IC values as low as 0.0027 µM . This suggests that the compound may possess neuroprotective properties.

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds showed IC values ranging from 1.13 µM to 6.28 µM against urease, indicating promising activity against urease-producing bacteria .

3. Antioxidant Properties

Compounds containing furan and oxadiazole moieties are often evaluated for antioxidant activity. While specific data on this compound is limited, related structures have demonstrated significant free radical scavenging capabilities.

Case Studies

A study conducted on a series of 1,3,4-oxadiazol derivatives revealed that modifications in the chemical structure can significantly influence biological activity. The study employed docking simulations to predict interactions with target proteins and assessed binding affinity through BSA interactions . Compounds exhibiting high binding affinity often correlated with enhanced biological potency.

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.